

Introduction: The Privileged Indole Scaffold and the Influence of Nitration

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Compound of Interest

Compound Name: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

CAS No.: 289483-79-0

Cat. No.: B1591883

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The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, fundamentally alters the electronic landscape of the indole ring. This modification enhances the electrophilicity of the scaffold, unlocking unique avenues for chemical reactivity and conferring a diverse range of biological activities.[2] Derivatives of nitroindole have demonstrated significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][3] **4-Methyl-7-nitro-1H-indole-2-carboxylic acid** belongs to this important class, and understanding its properties is key to unlocking its potential in drug discovery and development.

Physicochemical Properties

Detailed experimental data for **4-Methyl-7-nitro-1H-indole-2-carboxylic acid** is not extensively reported in publicly available literature. However, its basic molecular properties can be established. For a more comprehensive understanding, these are presented alongside the well-documented properties of its parent compound, 7-nitro-1H-indole-2-carboxylic acid.

Table 1: Physicochemical Properties of **4-Methyl-7-nitro-1H-indole-2-carboxylic acid**

Property	Value	Source
CAS Number	289483-79-0	[4][5][6][7]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₄	[5]
Molecular Weight	220.18 g/mol	[5]

Table 2: Physicochemical Properties of 7-nitro-1H-indole-2-carboxylic acid

Property	Value	Source
CAS Number	6960-45-8	[8][9]
Molecular Formula	C ₉ H ₆ N ₂ O ₄	[8]
Molecular Weight	206.15 g/mol	[8]
Appearance	Brown to light yellow powder	[8][10]
Melting Point	260-261 °C	[8][11]
Boiling Point	344.99°C (rough estimate)	[8][11]
Solubility	Insoluble in water; >20 mg/mL in DMSO	[8][10]
pKa	4.03 ± 0.30 (Predicted)	[8][11]
Storage Temperature	2-8°C, sealed in dry, dark place	[8][11]

Synthesis and Reactivity

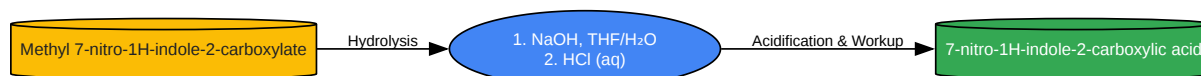
While a specific, peer-reviewed synthesis protocol for **4-Methyl-7-nitro-1H-indole-2-carboxylic acid** is not readily available, a robust and high-yield synthesis for the parent compound, 7-nitro-1H-indole-2-carboxylic acid, is well-documented. This process typically involves the hydrolysis of its corresponding ester.

Experimental Protocol: Synthesis of 7-nitro-1H-indole-2-carboxylic acid

This protocol details the base-catalyzed hydrolysis of methyl 7-nitro-1H-indole-2-carboxylate. The causality behind this choice of reaction is the high efficiency and straightforward nature of ester hydrolysis under basic conditions to yield the corresponding carboxylic acid.

Step-by-Step Methodology:

- **Dissolution:** Dissolve methyl 7-nitro-1H-indole-2-carboxylate (13 g, 59 mmol) in a 1:1 solvent mixture of tetrahydrofuran and water (300 mL).^{[8][10]} The use of a co-solvent system is critical here; THF solubilizes the organic starting material, while water is necessary to dissolve the sodium hydroxide and facilitate the hydrolysis reaction.
- **Hydrolysis:** To the solution, add 1N aqueous sodium hydroxide solution (180 mL, 177 mmol). The reaction mixture is stirred at room temperature for 3 hours.^{[8][10]} A threefold molar excess of NaOH ensures the complete and irreversible saponification of the ester.
- **Acidification:** Upon reaction completion (which can be monitored by Thin Layer Chromatography), the mixture is acidified by the addition of an excess of 6N hydrochloric acid.^{[8][10]} This step is crucial to protonate the carboxylate salt formed in the previous step, precipitating the desired carboxylic acid which is insoluble in the acidic aqueous medium.
- **Extraction:** The product is extracted from the aqueous mixture using ethyl acetate.^{[8][10]} Ethyl acetate is a suitable solvent for extracting the moderately polar product while having limited miscibility with water.
- **Washing and Drying:** The organic extract is washed with a saturated sodium chloride solution (brine) to remove residual water and then dried over anhydrous magnesium sulfate.^[8]
- **Isolation:** The dried solution is filtered, and the filtrate is concentrated under reduced pressure to yield 7-nitro-1H-indole-2-carboxylic acid.^{[8][10]} Reported yields for this procedure are typically high, around 99%.^{[8][10]}



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Caption: Synthesis of 7-nitro-1H-indole-2-carboxylic acid.

Proposed Synthetic Strategy for 4-Methyl-7-nitro-1H-indole-2-carboxylic acid

A plausible synthetic route to the 4-methyl derivative would likely involve a variation of the Fischer indole synthesis or a palladium-catalyzed cyclization, starting from appropriately substituted precursors. One could envision a synthesis starting from 3-methyl-2-nitroaniline, which would undergo diazotization followed by reaction with a pyruvate derivative to form a hydrazone. Subsequent cyclization under acidic conditions, such as with polyphosphoric acid, would yield the indole core.^[12] The final step would be the hydrolysis of the resulting ester, similar to the protocol described above. The regioselectivity of the nitration step on a methylated aniline would be a critical consideration in the overall synthetic design.

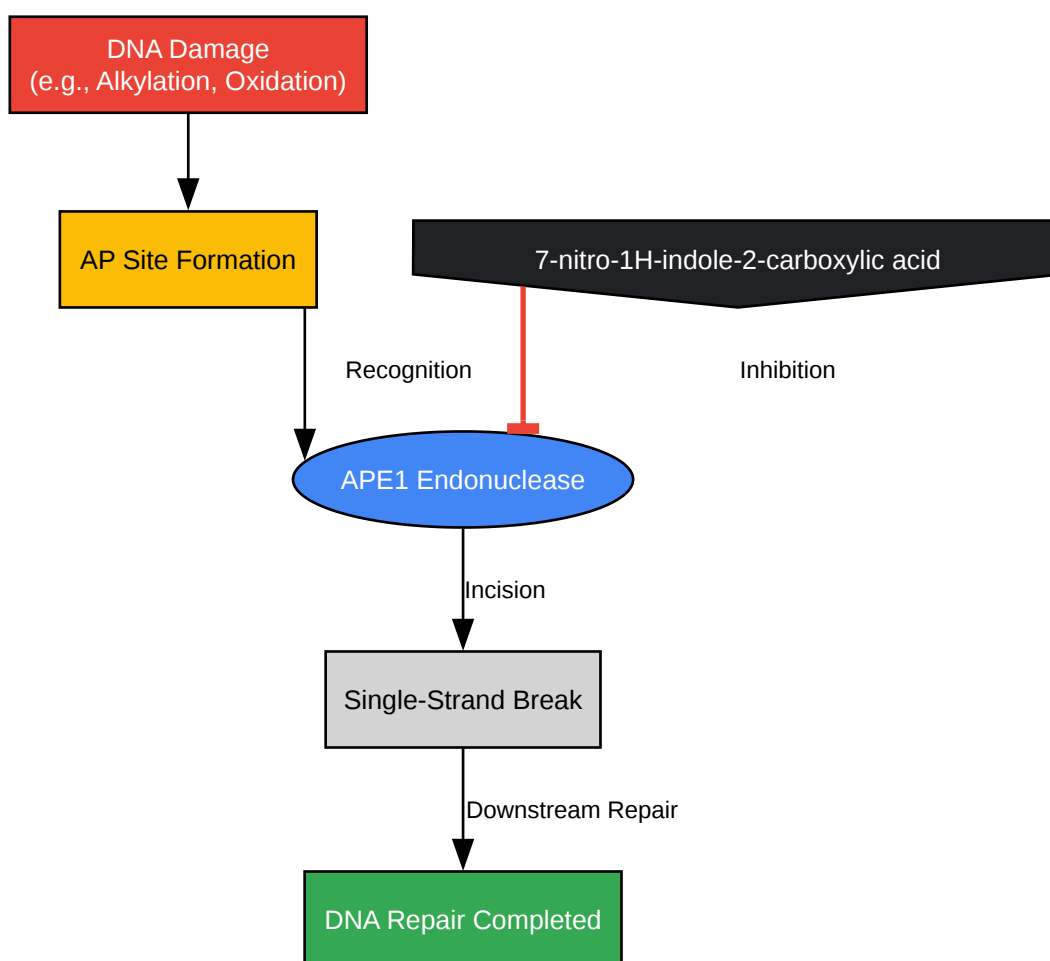
Biological Activity and Applications

The indole scaffold is a common feature in molecules with a wide range of biological activities.^[1] The introduction of a nitro group can significantly modulate this activity.

Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1)

7-nitro-1H-indole-2-carboxylic acid (also known as CRT0044876) is a well-documented potent and selective inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).^{[8][11]} APE1 is a crucial enzyme in the DNA base excision repair (BER) pathway, which is responsible for repairing DNA damage caused by alkylating agents and oxidative stress.^[11] By inhibiting APE1, 7-nitro-1H-indole-2-carboxylic acid can potentiate the cytotoxicity of DNA-damaging agents like temozolomide and hydrogen peroxide, making it a compound of significant interest in oncology research.^{[11][13][14]}

It is important to note, however, that recent studies have suggested the inhibitory mechanism of some indole-2-carboxylic acids, including CRT0044876, may be attributable to the formation of colloidal aggregates that sequester the APE1 enzyme, rather than specific binding to the active site.[15][16][17] These findings highlight the necessity of rigorous biophysical validation when assessing the mechanism of action for this class of compounds.



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Caption: Role of APE1 in DNA repair and its inhibition.

Broader Biological Potential of Nitroindoles

Substituted nitroindoles have been investigated for a range of therapeutic applications:

- **Anticancer Activity:** Beyond APE1 inhibition, certain substituted 5-nitroindole derivatives have demonstrated broad-spectrum anticancer activities against various cancer cell lines,

including HeLa cells.[3] Their mechanism can involve the downregulation of oncogenes like c-Myc and the induction of reactive oxygen species.[3]

- Antimicrobial and Antifungal Properties: The electron-deficient nature of the nitroindole ring makes it a promising scaffold for developing new antimicrobial and antifungal agents.[18][19]
- Mutagenic Activity: Studies have shown that the position of the nitro group on the indole ring influences its mutagenic potential. Nitro groups at the C5 or C6 positions tend to result in measurable mutagenic activity, while those at C4 or C7 are often weakly or non-mutagenic. [20]

Spectral Properties

No specific spectral data for **4-Methyl-7-nitro-1H-indole-2-carboxylic acid** has been found. However, based on its structure, the following spectral characteristics can be predicted:

- ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (O-H) in the 10-13 ppm region. The indole N-H proton would likely appear as a broad singlet between 11 and 12 ppm. The aromatic protons on the indole ring would resonate in the 7-8 ppm region, and the methyl group (CH₃) protons would appear as a singlet further upfield, likely in the 2-3 ppm range.
- ¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected in the 165-185 ppm region. The aromatic carbons would appear between 110-140 ppm, and the methyl carbon would be found in the upfield region, typically around 15-25 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretch would be present around 1700-1725 cm⁻¹. Asymmetric and symmetric stretching of the nitro group (NO₂) would result in strong absorptions around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Safety and Handling

As a nitro-aromatic compound, **4-Methyl-7-nitro-1H-indole-2-carboxylic acid** should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for nitroindole compounds should be followed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[21\]](#)[\[22\]](#)
- Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[\[18\]](#)[\[23\]](#) Avoid contact with skin and eyes.[\[22\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from strong oxidizing agents.[\[18\]](#)[\[24\]](#)
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

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